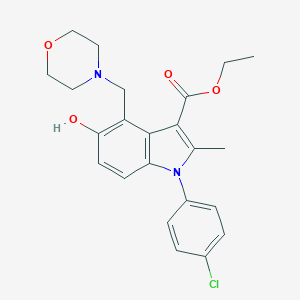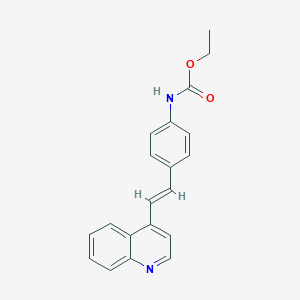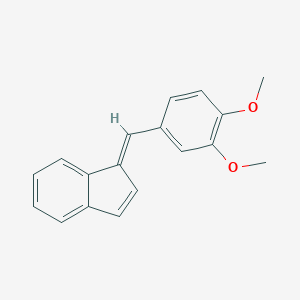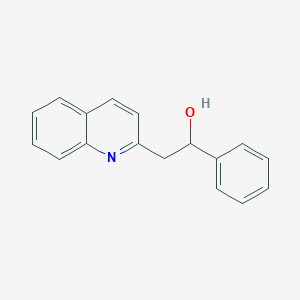
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis and was approved for use in Europe in 2006. However, due to its adverse side effects, it was withdrawn from the market in 2008.
作用机制
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain sensation.
Biochemical and Physiological Effects
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in both animals and humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In addition, it has anti-inflammatory effects and has been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate in lab experiments is that it is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it has been shown to have adverse side effects, such as nausea, anxiety, and depression, which may affect the interpretation of experimental results.
未来方向
Future research on ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate could focus on developing more selective CB1 receptor antagonists that have fewer side effects. It could also investigate the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity, addiction, and inflammatory diseases. Finally, it could explore the role of the endocannabinoid system in regulating other physiological processes, such as sleep and circadian rhythms.
合成方法
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate involves several steps. The starting material is 4-chlorobenzaldehyde, which is converted to 4-chlorophenylhydrazine. This compound is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid to form the hydrazone derivative. The hydrazone is then treated with ethyl chloroformate to form the target compound, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate.
科学研究应用
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
属性
产品名称 |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate |
|---|---|
分子式 |
C23H25ClN2O4 |
分子量 |
428.9 g/mol |
IUPAC 名称 |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-16(24)5-7-17)19-8-9-20(27)18(22(19)21)14-25-10-12-29-13-11-25/h4-9,27H,3,10-14H2,1-2H3 |
InChI 键 |
XJWRIIBRANNLOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)